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Compound Name: 3,3',4,4'-Tetrachloroazobenzene

Cat. No.: B1205647 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the carcinogenicity of 3,3',4,4'-
tetrachloroazobenzene (TCAB) in mice, drawing upon comprehensive studies conducted by

the National Toxicology Program (NTP). TCAB, a contaminant found in the manufacturing of

certain herbicides, has demonstrated carcinogenic potential in rodent models. This document

summarizes key quantitative data, details experimental methodologies, and illustrates the

proposed mechanism of action.

Executive Summary
Studies in B6C3F1 mice have shown that oral administration of 3,3',4,4'-
tetrachloroazobenzene induces a range of toxic and carcinogenic effects. Notably, long-term

exposure to TCAB is associated with an increased incidence of rare urethral carcinomas in all

dose groups and lung carcinomas in the high-dose group. The mechanism of TCAB's

carcinogenicity is believed to be mediated, at least in part, through the aryl hydrocarbon

receptor (AhR) signaling pathway, exhibiting dioxin-like activity. This guide presents the critical

data and protocols from these pivotal studies to inform future research and risk assessment.

Quantitative Data Summary
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The following tables summarize the key quantitative findings from the carcinogenicity studies of

TCAB in B6C3F1 mice. These studies were part of the National Toxicology Program Technical

Report series.

Table 1: Survival and Body Weight Data from 2-Year
Gavage Study

Sex
Dose
(mg/kg)

Number
of
Animals

Mean
Survival
(days)

Survival
Rate (%)

Mean
Final
Body
Weight
(g)

Percent
Differenc
e from
Control

Male 0 50 686 74 40.5 -

1 50 679 70 39.8 -1.7

3 50 665 64 38.7 -4.4

10 50 642 56 36.9 -8.9

Female 0 50 695 78 34.2 -

1 50 688 74 33.5 -2.0

3 50 678 70 32.1 -6.1

10 50 654 60 29.8 -12.9

Data extracted from NTP Technical Report TR-558.

Table 2: Incidence of Neoplasms in Male B6C3F1 Mice
from 2-Year Gavage Study
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Organ Neoplasm 0 mg/kg 1 mg/kg 3 mg/kg 10 mg/kg

Urethra Carcinoma 0/50 5/50 8/50 12/50

Lung

Alveolar/Bron

chiolar

Adenoma

10/50 12/50 11/50 9/50

Alveolar/Bron

chiolar

Carcinoma

2/50 3/50 4/50 9/50

Liver
Hepatocellula

r Adenoma
15/50 18/50 20/50 16/50

Hepatocellula

r Carcinoma
10/50 11/50 13/50 14/50

Data extracted from NTP Technical Report TR-558. Bold indicates a statistically significant

increase in tumor incidence.

Table 3: Incidence of Neoplasms in Female B6C3F1 Mice
from 2-Year Gavage Study

Organ Neoplasm 0 mg/kg 1 mg/kg 3 mg/kg 10 mg/kg

Urethra Carcinoma 0/50 3/50 6/50 10/50

Lung

Alveolar/Bron

chiolar

Adenoma

8/50 9/50 10/50 7/50

Alveolar/Bron

chiolar

Carcinoma

1/50 2/50 3/50 7/50

Liver
Hepatocellula

r Adenoma
5/50 7/50 8/50 6/50

Hepatocellula

r Carcinoma
2/50 3/50 4/50 3/50
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Data extracted from NTP Technical Report TR-558. Bold indicates a statistically significant

increase in tumor incidence.

Experimental Protocols
The following sections detail the methodologies employed in the key carcinogenicity studies of

TCAB.

Animal Model and Husbandry
Species/Strain: B6C3F1 mice.

Source: The animals were obtained from a designated supplier for the National Toxicology

Program.

Age at Study Start: 6 to 8 weeks.

Housing: Mice were housed in polycarbonate cages with certified hardwood bedding. Cages

were changed twice weekly.

Environment: The animal rooms were maintained with a 12-hour light/dark cycle, a

temperature of 22 ± 3 °C, and a relative humidity of 50 ± 15%.

Diet and Water: Animals had ad libitum access to a standard rodent diet and tap water.

Dose Formulation and Administration
Test Chemical: 3,3',4,4'-Tetrachloroazobenzene (TCAB), with a purity of at least 97.8%.[1]

Vehicle: A mixture of corn oil and acetone (99:1).[1]

Dose Levels:

2-Year Study: 0, 1, 3, and 10 mg/kg body weight.

Administration: Doses were administered by gavage five days per week for up to 105 weeks.

The dosing volume was adjusted weekly for the first 13 weeks and monthly thereafter based

on body weight.
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Clinical Observations and Pathology
Clinical Observations: Animals were observed twice daily for morbidity and mortality. Body

weights were recorded weekly for the first 13 weeks and monthly thereafter.

Necropsy: A complete necropsy was performed on all animals, including those that died

prematurely and those sacrificed at the end of the study.

Histopathology: A comprehensive list of tissues from all animals was collected, preserved in

10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with

hematoxylin and eosin for microscopic examination by a board-certified veterinary

pathologist.

Mandatory Visualizations
The following diagrams illustrate key experimental workflows and the proposed signaling

pathway for TCAB-induced carcinogenicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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